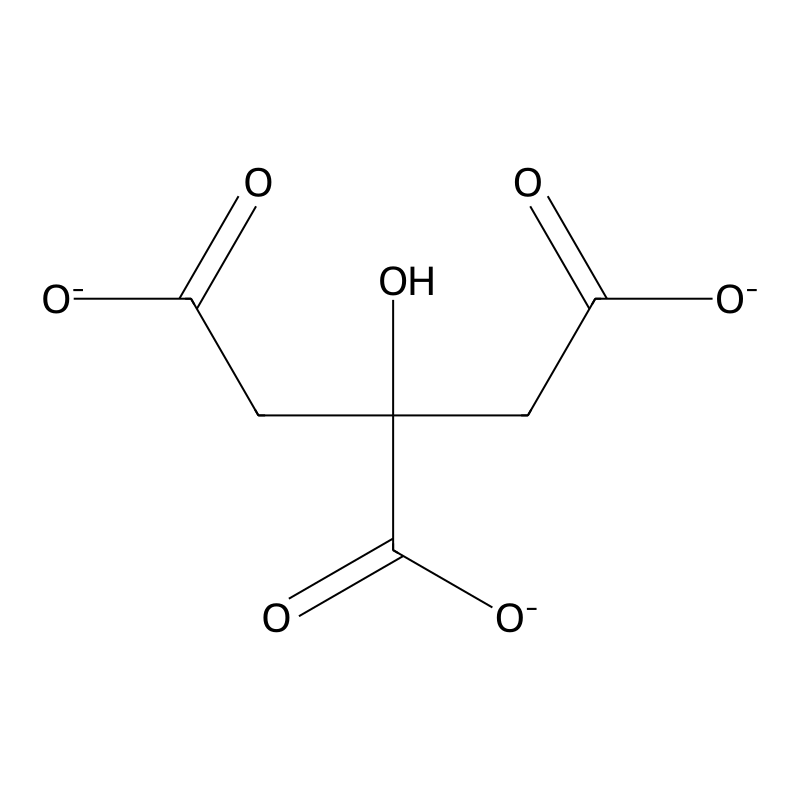

Citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Citrate (CAS 126-44-3) is the trivalent anion of citric acid, widely procured as a certified analytical standard for ion chromatography and as a functional precursor in materials science. In industrial and laboratory workflows, its value is defined by its versatile coordination chemistry, acting simultaneously as a multi-dentate chelator, a reducing agent, and a broad-range buffer (pKa1=3.1, pKa2=4.7, pKa3=6.4). While bulk citrate salts are common, the procurement of high-purity, certified citrate anion standards or specific citrate precursors is critical for applications requiring strict mass balance, reproducible nanoparticle nucleation, or trace-level environmental analysis. Its high aqueous solubility and intrinsic biodegradability further distinguish it from synthetic chelators in large-scale remediation and biomedical formulations .

Substituting a certified citrate anion standard with in-house prepared solutions from bulk sodium citrate dihydrate frequently leads to calibration failures. The variable hydration state and hygroscopicity of bulk salts introduce significant weighing errors, compromising the strict <1% uncertainty required for ISO 17034-compliant ion chromatography. Furthermore, substituting citrate with synthetic chelators like EDTA in advanced oxidation processes (AOPs) or CTAB in nanoparticle synthesis introduces severe downstream processing penalties. EDTA resists biodegradation and mobilizes toxic heavy metals in the environment, while CTAB necessitates extensive, yield-reducing purification cycles to mitigate its inherent cytotoxicity before biological use [1]. Procuring the exact, high-purity citrate form circumvents these analytical and process bottlenecks.

Analytical Reproducibility: Certified Standard vs. In-House Preparation

In ion chromatography (IC) calibration workflows, utilizing a certified citrate anion standard guarantees a concentration uncertainty of <1% with full NIST traceability. In contrast, in-house preparation using bulk sodium citrate dihydrate frequently results in >5% variance due to the salt's hygroscopic nature and variable hydration states [1].

| Evidence Dimension | Concentration uncertainty and calibration drift |

| Target Compound Data | Certified Citrate Anion Standard: <1% variance with guaranteed NIST traceability |

| Comparator Or Baseline | In-house prepared sodium citrate dihydrate: >5% variance |

| Quantified Difference | Certified standards eliminate >4% of calibration error caused by hygroscopic moisture absorption and hydration variability. |

| Conditions | Ion chromatography (IC) calibration workflows |

Procuring a certified standard eliminates manual weighing errors, ensuring regulatory compliance and preventing costly re-runs in accredited analytical laboratories.

Downstream Processability: Citrate vs. CTAB in Nanoparticle Synthesis

During the wet-chemical synthesis of gold nanoparticles, citrate acts as both a reducing and capping agent, yielding highly monodisperse particles (e.g., 13 ± 2 nm) that require zero purification cycles for biocompatibility. Conversely, using CTAB as a surfactant necessitates up to six centrifugation and ultrafiltration cycles to remove cytotoxicity, resulting in a 15–25% loss in overall nanoparticle yield [1].

| Evidence Dimension | Post-synthesis purification requirement and yield loss |

| Target Compound Data | Citrate-capped nanoparticles: 0 purification cycles required for biocompatibility |

| Comparator Or Baseline | CTAB-capped nanoparticles: Up to 6 centrifugation/ultrafiltration cycles required |

| Quantified Difference | Using citrate eliminates the 15–25% yield loss and multi-stage processing associated with CTAB removal. |

| Conditions | Wet-chemical synthesis of gold nanoparticles (AuNPs) for biomedical applications |

Selecting citrate as the primary reducing and capping agent drastically simplifies the manufacturing workflow for biocompatible nanomaterials.

Environmental Remediation Suitability: Citrate vs. EDTA in Fenton Systems

In Fenton-like advanced oxidation processes (AOPs) at circumneutral pH, citrate effectively stabilizes Fe(II) to achieve >90% contaminant degradation. While EDTA achieves similar initial catalytic enhancement, it is highly persistent in aquatic environments and poses toxicity risks, whereas citrate is 100% biodegradable and eliminates secondary environmental liabilities [1].

| Evidence Dimension | Secondary environmental toxicity and biodegradability |

| Target Compound Data | Citrate: 100% biodegradable, non-toxic |

| Comparator Or Baseline | EDTA: Highly persistent, toxic to aquatic organisms |

| Quantified Difference | Citrate achieves comparable Fe(II) stabilization and >90% contaminant degradation without the long-term aquatic toxicity and heavy metal mobilization risks of EDTA. |

| Conditions | Persulfate/Fe(II) or Fenton-like advanced oxidation processes at circumneutral pH |

For large-scale water treatment procurement, citrate provides the necessary catalytic enhancement while eliminating the secondary pollution liability of synthetic chelators.

Calibration of Ion Chromatography (IC) Systems

Due to the guaranteed <1% mass balance uncertainty, certified citrate anion standards are the mandatory choice for calibrating IC instruments in environmental monitoring and food safety laboratories, outperforming in-house salt preparations [1].

Biomedical Nanoparticle Synthesis

Citrate is the preferred dual reducing and capping agent in the Turkevich method for gold nanoparticles, as it yields highly monodisperse particles that require no toxic surfactant (CTAB) stripping prior to biological functionalization [2].

Circumneutral Fenton and Persulfate Oxidation

In environmental remediation, citrate is selected over EDTA to chelate Fe(II) catalysts. It maintains iron solubility and drives radical generation at neutral pH while ensuring complete biodegradability of the treatment matrix [3].

References

- [1] Analytical Data Report for Anions by Ion Chromatography. Pacific Northwest National Laboratory (PNNL), 2008.

- [2] Comparative analysis of synthesis techniques for citrate-capped gold nanoparticles. RSC Publishing, 2025.

- [3] A Mini-Review on the Use of Chelating or Reducing Agents to Improve Fe(II)-Fe(III) Cycles in Persulfate/Fe(II) Systems. MDPI Processes, 2024, 12.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

MeSH Pharmacological Classification

Mechanism of Action

Other CAS

126-44-3

Wikipedia

Lithium_citrate

FDA Medication Guides

SYRUP;ORAL

HIKMA

10/13/2022

Use Classification

Dates

Yadav et al. Cyanide as a Primordial Reductant enables a Protometabolic Reductive Glyoxylate Pathway. Nature Chemistry, DOI: 10.1038/s41557-021-00878-w, published online 3 February 2022

Explore Compound Types

CH3-CClF2

C2H3ClF2